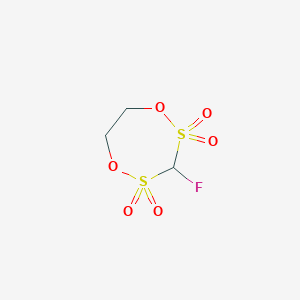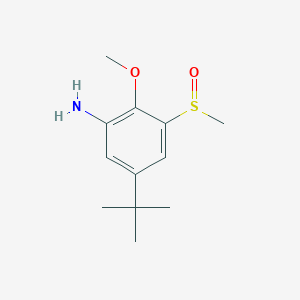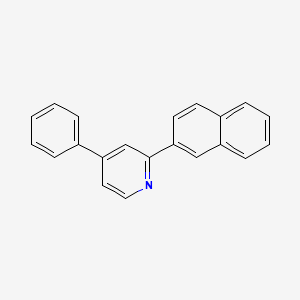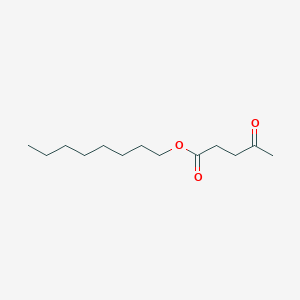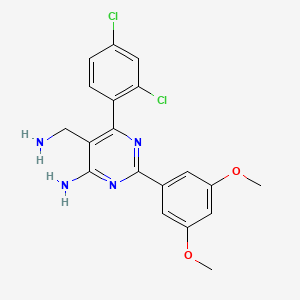
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its complex structure, which includes an aminomethyl group, dichlorophenyl group, and dimethoxyphenyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Substituents: The dichlorophenyl and dimethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Aminomethylation: The aminomethyl group can be introduced using formaldehyde and ammonia or amine derivatives under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Used in the development of novel therapeutic agents.
Industry:
- Potential applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-phenylpyrimidin-4-amine: Lacks the dimethoxy groups, potentially altering its reactivity and biological activity.
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-ol: Contains a hydroxyl group instead of an amine, which may affect its chemical properties and applications.
Properties
Molecular Formula |
C19H18Cl2N4O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H18Cl2N4O2/c1-26-12-5-10(6-13(8-12)27-2)19-24-17(15(9-22)18(23)25-19)14-4-3-11(20)7-16(14)21/h3-8H,9,22H2,1-2H3,(H2,23,24,25) |
InChI Key |
RCJFINNFYUNFGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(C(=N2)N)CN)C3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
![1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE](/img/structure/B8516646.png)
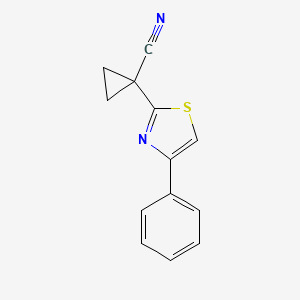
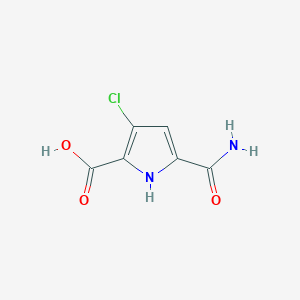
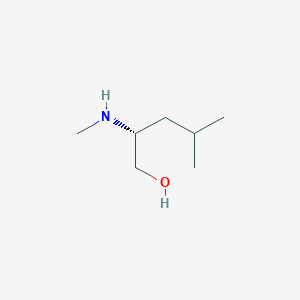
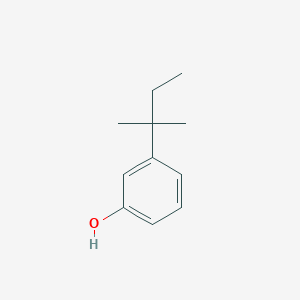
![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]formamide](/img/structure/B8516693.png)
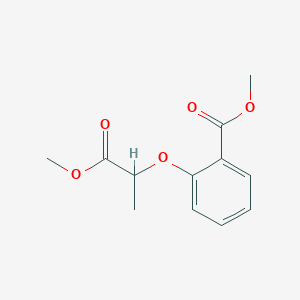
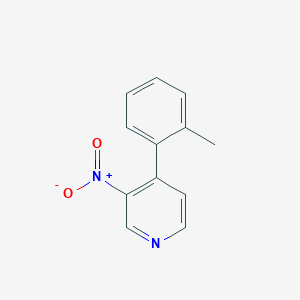
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8516706.png)
